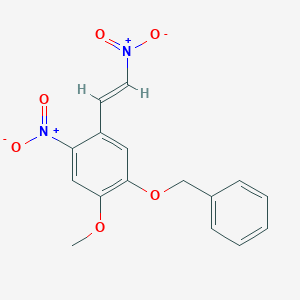

(E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene

Übersicht

Beschreibung

(E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene is an organic compound that belongs to the class of nitrobenzene derivatives These compounds are characterized by the presence of nitro groups attached to a benzene ring, which can significantly influence their chemical properties and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

Nitration: Introduction of nitro groups to a benzene ring through nitration reactions using nitric acid and sulfuric acid.

Methoxylation: Introduction of a methoxy group via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Benzyloxylation: Introduction of a benzyloxy group through reactions with benzyl chloride in the presence of a base.

Vinylation: Introduction of a vinyl group through reactions such as the Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene can undergo various types of chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro groups can be reduced to amines using reagents like hydrogen gas in the presence of a palladium catalyst or using reducing agents like tin(II) chloride.

Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

Substitution: Sodium methoxide, benzyl chloride.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene would depend on its specific application. For example, if it exhibits antimicrobial activity, it might work by disrupting bacterial cell walls or interfering with essential bacterial enzymes. The nitro groups could play a crucial role in its reactivity and interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(Benzyloxy)-2-methoxy-4-nitrobenzene: Lacks the vinyl group.

2-Methoxy-4-nitro-5-(2-nitrovinyl)benzene: Lacks the benzyloxy group.

Uniqueness

(E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene is unique due to the presence of both benzyloxy and vinyl groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups can lead to unique interactions with biological targets and distinct chemical properties.

Biologische Aktivität

(E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene is a nitrobenzene derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and comparative analysis with similar compounds.

Overview of the Compound

- Chemical Formula : C16H15N2O4

- CAS Number : 4775-68-2

- Molecular Weight : 285.29 g/mol

- Physical Properties :

- Melting Point: 122-124°C

- Solubility: Soluble in acetic acid, dichloromethane, ethyl acetate, and methanol

The compound features a unique structure with both benzyloxy and nitrovinyl groups, which significantly influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Nitration : Introduction of nitro groups using nitric acid and sulfuric acid.

- Methoxylation : Methylation to introduce a methoxy group.

- Benzyloxylation : Reaction with benzyl chloride to add the benzyloxy group.

- Vinylation : Use of the Heck reaction for the introduction of a vinyl group.

These synthetic pathways are crucial for obtaining the compound in a high-yield and pure form, which is essential for biological testing.

Antimicrobial Activity

Nitro-containing compounds have been widely studied for their antimicrobial properties. This compound has shown potential against various pathogens:

- Mechanism of Action : Nitro compounds are believed to exert their effects by undergoing reduction within microbial cells, resulting in toxic intermediates that can bind to DNA, leading to cell death . This mechanism is similar to that observed in well-known antibiotics such as metronidazole.

| Pathogen Type | Example Pathogens | Inhibition Zone Diameter (mm) |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus | 40.7 |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | 30 |

| Fungi | Candida albicans | Notable activity observed |

Anticancer Activity

Recent studies suggest that nitrobenzene derivatives may also exhibit anticancer properties. The presence of multiple functional groups in this compound could enhance its interaction with cancer cells.

- Research Findings : A study indicated that similar nitro compounds demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific pathways for this compound remain to be fully elucidated but may involve modulation of signaling pathways critical for cell proliferation.

Unique Features

The presence of both benzyloxy and nitro groups distinguishes this compound from other related compounds:

| Compound Name | Key Functional Groups | Notable Activity |

|---|---|---|

| 1-(Benzyloxy)-2-methoxy-4-nitrobenzene | Benzyloxy, Nitro | Limited antimicrobial activity |

| 2-Methoxy-4-nitro-5-(2-nitrovinyl)benzene | Nitro, Vinyl | Moderate cytotoxicity |

The combination of these functional groups may enhance its lipophilicity and membrane permeability, thereby improving its bioactivity.

Eigenschaften

IUPAC Name |

1-methoxy-5-nitro-4-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c1-23-15-10-14(18(21)22)13(7-8-17(19)20)9-16(15)24-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFYSIFSBQNIGY-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])C=C[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10523038 | |

| Record name | 1-(Benzyloxy)-2-methoxy-4-nitro-5-[(E)-2-nitroethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4775-68-2 | |

| Record name | 1-(Benzyloxy)-2-methoxy-4-nitro-5-[(E)-2-nitroethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.